5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound with a fused imidazopyridine ring system. It exhibits structural resemblance to purines, which has prompted investigations into its potential therapeutic significance. This compound has been studied for its biological activities and medicinal applications .
Several synthetic approaches have been reported for the preparation of imidazo[4,5-b]pyridines. Notably, XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) and Pd(OAc)2 have been effective catalysts for coupling 2-halo imidazo[4,5-b]pyridines with pyridone nucleophiles. Regioselective methods have also been developed for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine .
The molecular structure of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one consists of a chlorinated imidazole ring fused with a pyridine moiety. The chlorine substitution at position 5 imparts specific properties to the compound, influencing its biological activity and interactions .
While specific chemical reactions involving this compound may vary, it can participate in various transformations typical of imidazopyridines. These reactions include nucleophilic substitutions, cyclizations, and functional group modifications. Further studies are needed to explore its reactivity in detail .
5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound is characterized by a chlorine atom at the 5-position and a carbonyl group at the 2-position of the imidazo[4,5-b]pyridine ring system. It has garnered attention in medicinal chemistry due to its potential as a core structure for developing various pharmaceuticals, including anti-cancer and anti-inflammatory agents. Additionally, it plays a significant role in biological studies and material science applications, particularly in enzyme inhibition and organic semiconductor development.
5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one can be synthesized through various chemical methods. It is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structure. Its unique chlorine substitution provides distinct electronic properties that enhance its reactivity and biological activity.
The synthesis of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves several key steps:
Industrial methods may adapt these techniques for scalability, often utilizing continuous flow reactors to enhance yield and purity .
The molecular formula of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is C_7H_5ClN_2O. The compound features a fused ring system comprising an imidazole and pyridine structure, which contributes to its unique properties. Key structural parameters include:
The presence of the chlorine atom influences both the electronic distribution within the molecule and its reactivity towards nucleophiles .
5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one participates in several types of chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with novel functionalities .
The mechanism of action for 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one varies depending on its application:
This versatility allows it to be utilized in various therapeutic contexts, particularly in cancer treatment where targeted inhibition is critical .
5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one exhibits several notable physical and chemical properties:
These properties are essential for determining how the compound can be handled in laboratory settings and its suitability for various applications .
The applications of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one are diverse:
These applications highlight its significance across multiple fields of research and development, making it a valuable compound for scientific inquiry .
The imidazo[4,5-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile pharmacological profile and high prevalence in bioactive molecules. This bicyclic heterocycle consists of a fused imidazole and pyridine ring, providing multiple sites for structural diversification. Its physicochemical properties—including moderate logP values, hydrogen-bond acceptor/donor capabilities, and aromatic character—facilitate optimal interactions with biological targets [4] [8]. The molecular framework serves as a stable pharmacophore for designing kinase inhibitors, receptor antagonists, and antimicrobial agents. Commercial availability of the 5-chloro derivative (CAS 40851-98-7) further enables rapid analog synthesis, with suppliers offering gram-scale quantities at >98% purity for drug discovery applications [3] [8].
Table 1: Chemical Identity of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
Property | Specification |
---|---|
CAS Number | 40851-98-7 |
IUPAC Name | 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |
Molecular Formula | C₆H₄ClN₃O |
Molecular Weight | 169.57 g/mol |
SMILES | O=C1NC2=CC=C(Cl)N=C2N1 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
Imidazo[4,5-b]pyridines exhibit striking isosteric relationships with endogenous purines, mimicking the hydrogen-bonding patterns and electronic distribution of adenine/guanine. The 5-chloro substituent in particular enhances this bioisosterism by modulating electron density across the ring system, analogous to halogenated purine analogues like fludarabine and cladribine used in oncology [2] [7]. This structural mimicry enables three primary biological mechanisms:
Density functional theory (DFT) studies confirm that chloro substitution at the 5-position increases electrophilicity at C-6, enhancing covalent binding potential with nucleophilic residues in target proteins [2].
Imidazo[4,5-b]pyridines represent an evolutionary advancement in nitrogen-rich heterocyclic drug design, addressing limitations of earlier purine mimetics. Their synthetic versatility enables regioselective functionalization not achievable with purines:
Recent synthetic breakthroughs include one-pot protocols using N-aryl nitropyridines with sodium dithionite/aldehydes, achieving 60-85% yields of diaryl-substituted analogs [9]. This methodology has generated libraries of 2,3-diarylimidazo[4,5-b]pyridines showing selective COX-2 inhibition (IC₅₀ = 9.2 μM) and moderate cytotoxicity against K562 leukemia cells (IC₅₀ = 42-57 μM) [9].
Table 2: Structure-Activity Relationship of Key Derivatives
Position | Modification | Biological Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
5- | Chloro | Base scaffold for diversification | N/A |
1- | Ethyl | Enhanced metabolic stability | Not reported |
3- | 3-CF₃-phenyl | COX-2 inhibition | 9.2 μM (COX-2) |
2- | 4-Chloro-phenyl | Antiproliferative (K562 cells) | 43 μM |
6- | Bromo (+Suzuki coupling) | Access to extended π-systems | Variable |
The scaffold’s drug-likeness is evidenced in commercial drug development pipelines, with several analogs advancing to preclinical studies as kinase inhibitors and G-protein-coupled receptor (GPCR) modulators [4] [8]. Molecular docking confirms conserved binding modes with purine-binding enzymes, while offering superior resistance to enzymatic deamination compared to adenosine-derived drugs [9] [10].
Table 3: Commercial Research Sources for 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
Supplier | Catalog Number | Purity | Available Sizes |
---|---|---|---|
AiFChem | ACIMDP031 | >98% | 100mg to 10g |
Sigma-Aldrich | CDS022312 | AldrichCPR | Solid (exact purity unspecified) |
Pharmint | Not specified | Not specified | Charged shipping |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9